molecular formula C11H13N3S B3189936 (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea CAS No. 3689-17-6

(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea

Cat. No.: B3189936
CAS No.: 3689-17-6
M. Wt: 219.31 g/mol
InChI Key: PRNSUJCXOCSNAQ-UHFFFAOYSA-N
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Description

(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is an organic compound with the molecular formula C11H13N3S. It is a derivative of thiourea and naphthalene, characterized by the presence of a naphthylideneamino group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-naphthalen-1-one thiosemicarbazone
  • N-(3,4-dihydro-2H-naphthalen-1-ylideneamino)-2,4-dimethylbenzamide
  • 2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)oxyacetic acid

Uniqueness

(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthylideneamino group provides a versatile site for chemical modifications, making it a valuable compound for developing new derivatives with tailored properties .

Properties

CAS No.

3689-17-6

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea

InChI

InChI=1S/C11H13N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2,(H3,12,14,15)

InChI Key

PRNSUJCXOCSNAQ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=NNC(=S)N)C1

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC(=S)N)C1

Origin of Product

United States

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